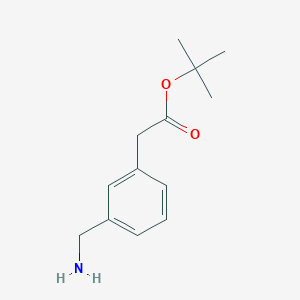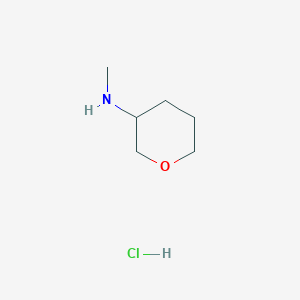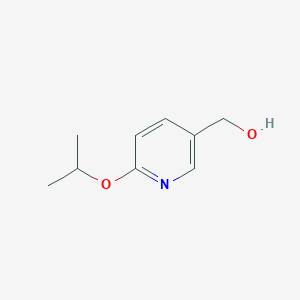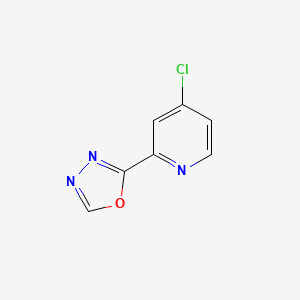![molecular formula C14H12N2O B1504107 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine CAS No. 1018441-04-7](/img/structure/B1504107.png)
6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
The compound “6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine” belongs to a class of organic compounds known as pyrrolopyridines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring . Pyrrolopyridines are part of a larger class of compounds known as azolo[3,4-b]pyridines .
Synthesis Analysis
While specific synthesis methods for “6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine” are not available, similar compounds such as imidazo[1,2-a]pyridines have been synthesized using various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, and condensation .
Molecular Structure Analysis
The molecular structure of “6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine” would likely consist of a pyrrole ring fused to a pyridine ring with a benzyloxy group attached at the 6-position .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Pyrrolopyridine derivatives have been identified as potent antibacterial agents, particularly in the development of new classes of drugs to combat bacterial infections. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives was discovered during high-throughput screening, showcasing significant antibacterial activity .
Antiviral Research
These compounds also show promise in antiviral research, with novel pyrrolopyridine derivatives being investigated for their potential to treat viral infections due to their high selectivity and antiviral activity with low toxicity .
Diabetes and Cardiovascular Diseases
Pyrrolo[3,4-c]pyridines have been studied for their efficacy in reducing blood glucose levels, which can be beneficial in the prevention and treatment of diabetes-related disorders, including hyperglycemia, diabetic dyslipidemia, and cardiovascular diseases .
Analgesic and Sedative Agents
Most pyrrolo[3,4-c]pyridine derivatives have been explored as analgesic and sedative agents, indicating their potential use in treating diseases of the nervous system .
Cancer Therapy
Imidazo[4,5-b]pyridine derivatives are being extensively researched as inhibitors of Aurora A kinase (AURAKA), a promising molecular target for cancer therapy due to its probable connection with carcinogenesis .
Drug Design and Discovery
Computational methods have been applied to pyrrolopyridine derivatives to design new inhibitors for various targets such as JAK1, showcasing the role of these compounds in drug discovery through molecular docking and dynamics simulation .
Biological Activity Studies
The biological activity of pyrrolo[3,4-c]pyridines has been reported in scientific literature, with investigations showing their potential therapeutic applications in diseases of the immune system .
Pharmaceutical Development
Pyrrolopyridine derivatives are being synthesized and characterized for their potential use in pharmaceuticals, playing an essential role in reactions such as halogen exchange which is crucial in drug synthesis processes .
Eigenschaften
IUPAC Name |
6-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-8-9-15-14(12)16-13/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXPUJRWZZKHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676820 | |
| Record name | 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1018441-04-7 | |
| Record name | 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1504080.png)




